molecular formula C11H10ClNO2 B1524210 Ethyl 7-Chloroindole-3-carboxylate CAS No. 1260757-13-8

Ethyl 7-Chloroindole-3-carboxylate

Katalognummer: B1524210
CAS-Nummer: 1260757-13-8
Molekulargewicht: 223.65 g/mol
InChI-Schlüssel: OEHWMSNKVGVIGD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 7-Chloroindole-3-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-Chloroindole-3-carboxylate typically involves the reaction of substituted o-iodoaniline with dicarbonyl compounds, followed by cyclization using a base and a catalytic amount of copper(I) iodide . This method allows for the efficient preparation of 3-alkoxycarbonyl derivatives of indole. Another common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring .

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 7-Chloroindole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups onto the indole ring .

Wirkmechanismus

The mechanism of action of Ethyl 7-Chloroindole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Ethyl 7-Chloroindole-3-carboxylate can be compared with other indole derivatives, such as:

Biologische Aktivität

Ethyl 7-chloroindole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer treatment and enzyme inhibition. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Synthesis

This compound belongs to the indole family of compounds, characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of the chloro substituent at the 7-position and the ethyl ester group at the 3-position are critical for its biological properties.

Synthesis Overview

The synthesis of this compound typically involves multi-step reactions starting from readily available indole derivatives. Various synthetic routes have been reported, including those utilizing chloroacetic acid derivatives and ethyl esters through nucleophilic substitution reactions.

Antiproliferative Effects

Recent studies have demonstrated that this compound exhibits notable antiproliferative activity against various cancer cell lines. For instance, a study highlighted its effectiveness against human breast cancer (MCF-7) and pancreatic cancer (Panc-1) cell lines, showing significant reductions in cell viability at concentrations as low as 50 µM .

Cell Line GI50 (µM) Mechanism of Action
MCF-729EGFR/BRAF inhibition
Panc-133EGFR/BRAF inhibition
A-54942EGFR/BRAF inhibition

The GI50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating potent activity compared to standard chemotherapy agents.

Enzyme Inhibition

This compound has also been investigated for its role as an inhibitor of key enzymes involved in cancer progression. Notably, it has shown inhibitory effects on mutant forms of Epidermal Growth Factor Receptor (EGFR) and BRAF kinases, which are critical targets in many cancers. The compound's IC50 values for these enzymes suggest strong binding affinity and potential therapeutic applications .

Case Studies

  • Case Study on MCF-7 Cell Line : In a controlled experiment, this compound was tested against MCF-7 cells. The results indicated that the compound reduced cell proliferation significantly more than the control group treated with DMSO, with an IC50 value determined at approximately 29 µM .
  • In Vivo Studies : Additional studies have explored the in vivo effects of this compound in animal models. These studies reported reduced tumor sizes in mice treated with the compound compared to untreated controls, suggesting potential for further development as an anticancer agent .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between this compound and its target enzymes. The docking simulations indicate that the compound binds effectively within the active sites of EGFR and BRAF, stabilizing through hydrophobic interactions and hydrogen bonds .

Docking Results Summary

Target Enzyme Binding Energy (kcal/mol) Key Interactions
EGFR-10.12Hydrogen bonds with Arg841
BRAF-10.40Hydrophobic interactions with Asp800

These findings support the hypothesis that this compound can serve as a lead compound for developing targeted therapies against cancers driven by these pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 7-Chloroindole-3-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via Fischer indole synthesis , where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid). Key steps include cyclization and esterification. Industrial methods prioritize high purity (>95%) through recrystallization or chromatography. Reaction parameters like temperature (80–120°C), choice of catalyst (e.g., ZnCl₂), and solvent (ethanol or acetic acid) critically affect yield . For analogs, substitution at the indole C-3 position is achieved via nucleophilic acyl substitution using ethyl chloroformate .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

Structural confirmation requires NMR (¹H/¹³C), FT-IR , and mass spectrometry . For crystalline derivatives, single-crystal X-ray diffraction (SCXRD) resolves bond lengths and angles (e.g., C–Cl bond: ~1.74 Å, C=O: ~1.21 Å). SCXRD data also reveal intermolecular interactions like C–H⋯O (3.06–3.54 Å) and C–H⋯Cl (3.43–3.74 Å), which stabilize the crystal lattice . Purity is validated via HPLC (>95%) or melting point analysis .

Q. What are the primary chemical reactions feasible for this compound, and how are they optimized?

The indole core undergoes:

  • Oxidation : KMnO₄ or CrO₃ converts the indole ring to quinones.
  • Reduction : LiAlH₄ reduces the ester group to alcohols.
  • Substitution : Halogenation (Cl₂, Br₂) at C-5/C-6 positions requires controlled electrophilic conditions . Hydrolysis of the ester group (using NaOH/HCl) yields 7-chloroindole-3-carboxylic acid, a precursor for drug derivatives .

Advanced Research Questions

Q. How does this compound interact with biological targets like G-quadruplex DNA and Mcl-1?

Binding studies (SPR/ITC) show nM-level affinity for G-quadruplex DNA (Kd <50 nM) and Mcl-1 (Kd <10 nM), critical in oncogene regulation and apoptosis. Molecular docking reveals hydrophobic interactions between the chloro group and DNA grooves, while the ester moiety hydrogen-bonds with Mcl-1’s Bcl-2 domain . Competition assays with similar indoles (e.g., 3-methylindole) confirm specificity .

Q. What strategies resolve contradictions in reported anticancer efficacy across cell lines?

Discrepancies arise from cell line variability (e.g., p53 status) and metabolic stability . For example, in HeLa cells (HPV+), the compound shows IC₅₀ = 2.5 μM, but IC₅₀ >10 μM in p53-mutant MDA-MB-231. Solutions:

  • Dose-response normalization using cisplatin as a positive control.
  • Metabolic profiling (LC-MS) to identify active vs. inactive metabolites .
  • Structural modifications (e.g., replacing ethyl with methyl groups) improve metabolic stability .

Q. How can computational methods guide the design of this compound derivatives with enhanced selectivity?

DFT calculations predict electron-deficient regions (e.g., C-7 chloro) for targeted substitutions. MD simulations of ligand-protein complexes (e.g., Mcl-1) identify residues (Arg 263, Tyr 256) for hydrogen bonding. Validated by synthesizing analogs with fluorinated groups (log P reduction from 2.8 to 2.1) and testing in kinase inhibition panels .

Q. Methodological Considerations

Q. What experimental designs are critical for evaluating the compound’s pharmacokinetic properties?

  • In vitro : Microsomal stability assays (human liver microsomes) with LC-MS quantification.
  • In vivo : Rodent studies track plasma half-life (t₁/₂) and bioavailability.
  • ADMET predictions : SwissADME or ADMETLab estimate blood-brain barrier penetration (low) and CYP450 inhibition risk (moderate) .

Q. How are crystallographic data used to validate synthetic intermediates?

SCXRD confirms bond angles and packing for intermediates like Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate . Discrepancies >0.05 Å in bond lengths indicate impurities or isomerization. Data deposited in CCDC (e.g., CCDC 1058912) .

Q. Tables

Table 1. Binding Affinities of this compound

TargetBinding Affinity (nM)Assay TypeReference
G-quadruplex DNA<50SPR
Mcl-1<10ITC
Topoisomerase II120 ± 15Fluorescence

Table 2. Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature80–120°C±15%
Catalyst (ZnCl₂)5–10 mol%+20%
Solvent (Ethanol)Anhydrous+10% purity

Eigenschaften

IUPAC Name

ethyl 7-chloro-1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-2-15-11(14)8-6-13-10-7(8)4-3-5-9(10)12/h3-6,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEHWMSNKVGVIGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C1C=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 7-Chloroindole-3-carboxylate
Ethyl 7-Chloroindole-3-carboxylate
Ethyl 7-Chloroindole-3-carboxylate
Ethyl 7-Chloroindole-3-carboxylate
Ethyl 7-Chloroindole-3-carboxylate
Ethyl 7-Chloroindole-3-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.